(3R)-3-hydroxy-L-aspartic acid (3R)-3-hydroxy-L-aspartic acid (3R)-3-hydroxy-L-aspartic acid is a 3-hydroxy-L-aspartic acid. It is a conjugate acid of a (3R)-3-hydroxy-L-aspartate(1-) and a (3R)-3-hydroxy-L-aspartate(2-). It is an enantiomer of a (3S)-3-hydroxy-D-aspartic acid.
Brand Name: Vulcanchem
CAS No.: 6532-76-9
VCID: VC21539140
InChI: InChI=1S/C4H7NO5/c5-1(3(7)8)2(6)4(9)10/h1-2,6H,5H2,(H,7,8)(H,9,10)/t1-,2+/m0/s1
SMILES: C(C(C(=O)O)O)(C(=O)O)N
Molecular Formula: C4H7NO5
Molecular Weight: 149.10 g/mol

(3R)-3-hydroxy-L-aspartic acid

CAS No.: 6532-76-9

VCID: VC21539140

Molecular Formula: C4H7NO5

Molecular Weight: 149.10 g/mol

* For research use only. Not for human or veterinary use.

(3R)-3-hydroxy-L-aspartic acid - 6532-76-9

Description

(3R)-3-hydroxy-L-aspartic acid is a derivative of L-aspartic acid, characterized by the presence of a hydroxyl group at the third carbon atom. This compound is of significant interest due to its unique biological properties and potential applications in neuroscience and pharmacology. It exists in four stereoisomers: d-threo-3-hydroxyaspartic acid, l-threo-3-hydroxyaspartic acid, d-erythro-3-hydroxyaspartic acid, and l-erythro-3-hydroxyaspartic acid.

Synthesis Methods

Several methods exist for synthesizing (3R)-3-hydroxy-L-aspartic acid, including:

  • Chemical Synthesis: Utilizes asymmetric processes or chiral templates like (R,R)-(+)-tartaric acid .

  • Enzymatic Methods: Involves the use of specific enzymes to achieve stereocontrolled hydroxylation .

  • Stereocontrolled Hydroxylation: This method involves the hydroxylation of dianions derived from appropriate amino acids or their functional equivalents .

Biological Activity

(3R)-3-hydroxy-L-aspartic acid exhibits notable biological activity, particularly in its interaction with glutamate transporters. It acts as a competitive inhibitor, influencing neurotransmitter dynamics and excitatory signaling pathways. This property makes it valuable in research related to conditions such as epilepsy and neurodegeneration.

Neurological Research

  • Neurotransmitter Dynamics: The compound's ability to interact with glutamate transporters makes it a focus for understanding excitatory neurotransmission and potential treatments for neurological disorders.

  • Neurodegenerative Diseases: Research into its role as a competitive inhibitor may provide insights into managing neurodegenerative conditions.

Chemical Reactions

Reaction TypeReagents UsedProducts
Dehydrationd-threo-3-hydroxyaspartate dehydratase2-amino maleic acid
OxidationHydrogen peroxide, potassium permanganateVarious oxidized derivatives
SubstitutionAcidic or basic conditionsSubstituted aspartic acid derivatives

Related Compounds

CompoundStructure/FunctionalityUnique Features
Aspartic AcidParent compoundLacks hydroxyl group at the third position
ThreonineContains a hydroxyl groupDifferent structure and biological roles
IsoleucineTwo chiral centersDifferent chemical properties and functions
CAS No. 6532-76-9
Product Name (3R)-3-hydroxy-L-aspartic acid
Molecular Formula C4H7NO5
Molecular Weight 149.10 g/mol
IUPAC Name (2S,3R)-2-amino-3-hydroxybutanedioic acid
Standard InChI InChI=1S/C4H7NO5/c5-1(3(7)8)2(6)4(9)10/h1-2,6H,5H2,(H,7,8)(H,9,10)/t1-,2+/m0/s1
Standard InChIKey YYLQUHNPNCGKJQ-NHYDCYSISA-N
Isomeric SMILES [C@H]([C@H](C(=O)O)O)(C(=O)O)N
SMILES C(C(C(=O)O)O)(C(=O)O)N
Canonical SMILES C(C(C(=O)O)O)(C(=O)O)N
Synonyms erythro-beta-Hydroxyasparticacid;(3R)-3-hydroxy-L-asparticacid;erythro-3-Hydroxy-L-asparticacid;UNII-GDV0MSK2SG;Erythro-beta-hydroxy-L-asparticacid;erythro-3-Hydroxy-L-aspartate;(2S,3R)-2-amino-3-hydroxybutanedioicacid;erythro-3-Hydroxy-Ls-asparticacid;Asparticacid,L-threo-beta-hydroxy-;(2S,3R)-2-amino-3-hydroxysuccinicacid;beta-Hydroxyasparticacid;(2S,3R)-2-amino-3-hydroxy-succinicacid;ASPARTICACID,3-HYDROXY-,(erythro)-;6532-76-9;1186-90-9;7298-98-8;GDV0MSK2SG;AC1L23VS;(3R)-3-Hydroxyasparticacid;SCHEMBL336362;erythro-3-hydroxy-Ls-aspartate;CHEBI:17576;CTK4B0789;Erythro-b-hydroxy-l-asparticacid;ZINC901877
PubChem Compound 14463
Last Modified Jul 19 2023

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